molecular formula C15H17N3O3 B5844823 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5844823
M. Wt: 287.31 g/mol
InChI Key: DSHNAKNLHSWFGH-UHFFFAOYSA-N
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Description

5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the cyclopentylethyl side chain imparts unique chemical properties to the molecule, making it a subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The cyclopentylethyl side chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium thiolate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-(2-cyclopentylethyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: 5-(2-cyclopentylethyl)-3-(substituted phenyl)-1,2,4-oxadiazole.

    Oxidation: 5-(2-cyclopentylcarbonyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is investigated for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in the para position.

    5-(2-cyclopentylethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a nitro group.

    5-(2-cyclopentylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl group and the cyclopentylethyl side chain in 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole imparts distinct chemical properties, such as enhanced electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)13-7-3-6-12(10-13)15-16-14(21-17-15)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHNAKNLHSWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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